![molecular formula C12H9F3N2O4 B2374097 Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate CAS No. 13544-04-2](/img/structure/B2374097.png)

Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

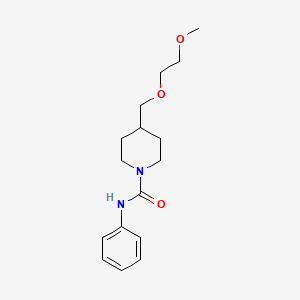

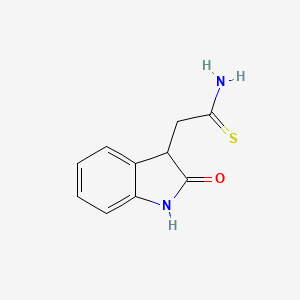

“Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 13544-04-2. Its molecular formula is C12H9F3N2O4 and it has a molecular weight of 302.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications

Synthesis Techniques and Applications

Intramolecular Cyclization : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized using ethyl 2-cyanoacetate, have been utilized in intramolecular cyclization to produce (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied in synthesizing ureas from carboxylic acids without racemization (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Studies

- Crystal and Molecular Structure Analysis : The crystal and molecular structure of ethyl α-cyano-α-(2, 4-dinitrophenyl) phenylacetate was determined, providing insights into steric and electronic effects in molecules (Jia Zhi, 1996).

Chemical Reactions and Properties

Selective Reduction of Aromatic Nitro Compounds : Stannous chloride in non-acidic, non-aqueous medium has been shown to effectively reduce aromatic nitro compounds, while leaving other groups like cyano unaltered (Bellamy & Ou, 1984).

SN(AEAE) Reaction in Thienylalkyl Derivatives : The cyano group's influence on the SN(AEAE) reaction mechanism in thienylalkyl derivatives has been studied, showing its impact on reaction outcomes (Newcombe & Norris, 1981).

Safety and Hazards

This compound is classified under GHS07. It has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCXOZHXSNSXCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)

![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)

![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)